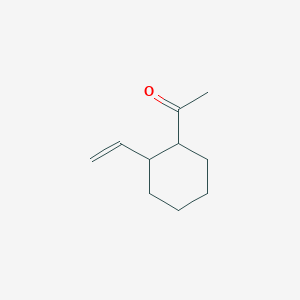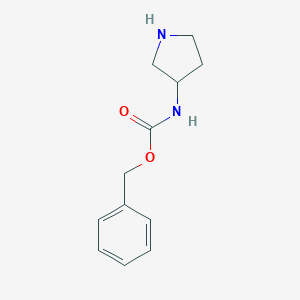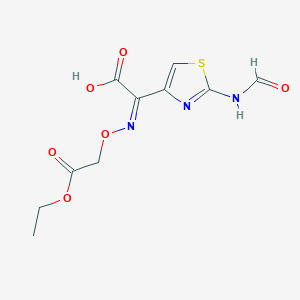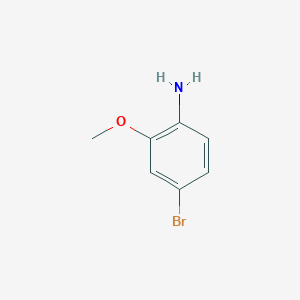
4-ブロモ-2-メトキシアニリン
概要
説明
4-Bromo-2-methoxyaniline (4-Br-2-MA) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is a component in many organic synthesis reactions, and is also used as a reagent in a variety of biochemical and physiological studies. The compound has been studied extensively and has been found to have a number of unique properties that make it an ideal choice for many laboratory experiments.
科学的研究の応用
アナプラズミックリンパ腫キナーゼ (ALK) 阻害剤の合成
4-ブロモ-2-メトキシアニリンは、アナプラズミックリンパ腫キナーゼ (ALK) の強力な阻害剤である 3,5-ジアミノ-1,2,4-トリアゾール尿素の合成における試薬として使用されます . ALK は、体内の癌細胞の増殖を引き起こす可能性のあるタンパク質です。 したがって、ALK 阻害剤は、特定の種類の癌の治療に使用できます .
Rho キナーゼ阻害剤の合成
この化合物は、Rho キナーゼの強力な阻害剤であるクロマン-3-アミドの合成にも使用されます . Rho キナーゼは、平滑筋細胞の収縮に役割を果たす酵素であり、その阻害剤は高血圧や勃起不全などの状態の治療に使用できます .
有機合成における用途
4-ブロモ-2-メトキシアニリンは、有機合成で使用される重要な原料および中間体です . 有機合成は、より単純な有機分子から複雑な有機分子を構築するプロセスです。 それは、新しい医薬品や材料の開発にとって不可欠です .
製薬業界における用途
この化合物は、製薬業界で使用されています . それは、上記で言及した (ALK および Rho キナーゼ阻害剤など) さまざまな薬の合成に使用できます。 その特性は、新しい治療薬の開発において貴重な要素となっています .
農薬における用途
4-ブロモ-2-メトキシアニリンは、農薬業界で使用されています . それは、さまざまな農薬やその他の農薬製品の合成に使用できます。 これらの製品は、作物の保護と農業生産性の向上に不可欠です
Safety and Hazards
作用機序
Target of Action
4-Bromo-2-methoxyaniline is primarily used as a reagent in the synthesis of various compounds. It has been reported to be involved in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It is also used as a reagent in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .
Mode of Action
In the case of ALK inhibitors and Rho kinase inhibitors, it contributes to the formation of these compounds, which then interact with their respective targets .
Biochemical Pathways
ALK inhibitors can block the action of the ALK gene, which is often mutated in certain types of cancer . Rho kinase inhibitors can affect pathways involved in cell migration, proliferation, and apoptosis .
Result of Action
For instance, ALK inhibitors can block the action of the ALK gene, potentially slowing the growth of cancer cells . Rho kinase inhibitors can affect various cellular processes, including cell migration, proliferation, and apoptosis .
Action Environment
Like all chemical reactions, the synthesis processes it is involved in can be affected by various environmental factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
It is known to be used as a reagent in the synthesis of various compounds, indicating its potential to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
It is used in the synthesis of potent inhibitors such as anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its use in the synthesis of ALK inhibitors and Rho kinase inhibitors suggests that it may exert its effects at the molecular level, including potential binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is recommended to be stored at 4°C, protected from light
Transport and Distribution
Its solubility in methanol suggests that it may be transported and distributed within cells and tissues via passive diffusion or possibly through interaction with specific transporters or binding proteins.
特性
IUPAC Name |
4-bromo-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYIYOXJWKONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332621 | |
| Record name | 4-bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-91-4 | |
| Record name | 4-Bromo-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59557-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-bromo-2-methoxyaniline in the synthesis of the metallophthalocyanines described in the research?
A1: 4-Bromo-2-methoxyaniline serves as a crucial building block in the synthesis of the metallophthalocyanines. The research focuses on creating soluble metallophthalocyanines with enhanced properties. 4-Bromo-2-methoxyaniline is attached to the phthalocyanine core via an amide bridge. This structural modification is significant because it introduces:
- Improved Solubility: The presence of 4-bromo-2-methoxyaniline enhances the solubility of the resulting metallophthalocyanines in common organic solvents like methanol, ethanol, tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide []. This improved solubility is crucial for various applications, including further chemical modifications and potential biological studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
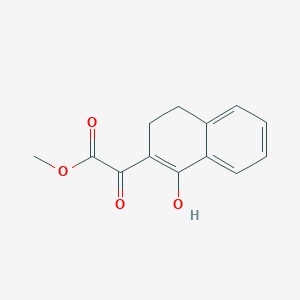

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
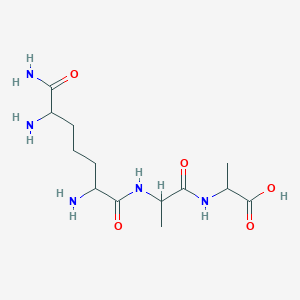


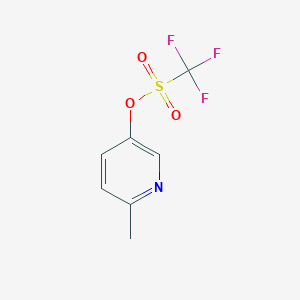
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
